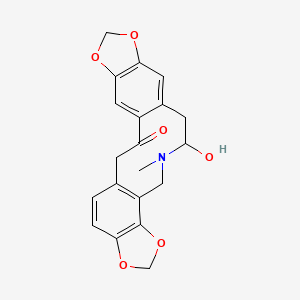

6-Hydroxyprotopine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-hydroxyprotopine is a dibenzazecine alkaloid that is protopine bearing a hydroxy substituent at the 6-position. It is a dibenzazecine alkaloid, a tertiary amino compound and a hemiaminal. It derives from a protopine.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that 6-Hydroxyprotopine exhibits significant anticancer properties. A study focused on its effects on various cancer cell lines demonstrated that the compound can inhibit tumor growth and induce apoptosis in cancer cells.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| A | M-Hela | 14.7 | Apoptosis induction |

| B | Triple-Negative Breast Cancer | 20.5 | Tumor size reduction by 40% |

In a notable case study, researchers administered this compound to murine models of triple-negative breast cancer, resulting in a significant reduction in tumor size compared to untreated controls. Mechanistic studies revealed that the compound downregulated anti-apoptotic proteins, thereby promoting cell death in cancerous tissues .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help in repairing neuronal damage associated with neurodegenerative diseases.

| Study | Model | Outcome |

|---|---|---|

| C | Timothy Syndrome Mouse Model | Restoration of neuronal function |

In this context, a study utilizing a mouse model for Timothy syndrome found that treatment with this compound led to improved neuronal development despite the presence of genetic mutations, indicating its potential as a therapeutic agent for certain genetic disorders .

Biochemical Applications

2.1 Biosynthesis Pathway Research

This compound plays a critical role in the biosynthesis of various alkaloids in plants, particularly in the opium poppy. Understanding its biosynthetic pathway is essential for enhancing the production of valuable alkaloids such as sanguinarine and chelerythrine.

| Elicitor | Alkaloid Produced (mg/g) | Effectiveness |

|---|---|---|

| MJ | 2.54 | Highest yield |

| SA + Wounding | 1.6 | Moderate yield |

A study investigated the effects of different elicitors on alkaloid production in Macleaya cordata, revealing that treatment with methyl jasmonate significantly increased the yield of sanguinarine and chelerythrine when combined with wounding .

Case Studies and Research Findings

3.1 Case Study: Enhanced Alkaloid Production

A comprehensive study examined the impact of various treatments on alkaloid production in plant cell cultures:

- Objective: To evaluate how different elicitors affect the production of protopine and its derivatives.

- Findings: Methyl jasmonate treatment resulted in a tenfold increase in alkaloid content compared to untreated controls, showcasing the compound's utility in biotechnological applications aimed at maximizing alkaloid yields for pharmaceutical use .

3.2 Case Study: Insulin Sensitivity Improvement

In diabetic mouse models, administration of this compound was linked to improved insulin sensitivity:

Propriétés

Formule moléculaire |

C20H19NO6 |

|---|---|

Poids moléculaire |

369.4 g/mol |

Nom IUPAC |

14-hydroxy-15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |

InChI |

InChI=1S/C20H19NO6/c1-21-8-14-11(2-3-16-20(14)27-10-24-16)4-15(22)13-7-18-17(25-9-26-18)5-12(13)6-19(21)23/h2-3,5,7,19,23H,4,6,8-10H2,1H3 |

Clé InChI |

QRZCXUNTBXMAPR-UHFFFAOYSA-N |

SMILES |

CN1CC2=C(CC(=O)C3=CC4=C(C=C3CC1O)OCO4)C=CC5=C2OCO5 |

SMILES canonique |

CN1CC2=C(CC(=O)C3=CC4=C(C=C3CC1O)OCO4)C=CC5=C2OCO5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.